molecular formula C20H32N4O4 B12739609 oxalic acid;1-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]azepane CAS No. 103840-67-1

oxalic acid;1-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]azepane

Cat. No.: B12739609
CAS No.: 103840-67-1
M. Wt: 392.5 g/mol
InChI Key: MEUBHQAGRODBIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound oxalic acid;1-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]azepane is a salt formed between oxalic acid (a dicarboxylic acid) and a tertiary amine, 1-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]azepane. The amine component features:

  • A 7-membered azepane ring connected via a 3-carbon propyl chain to a piperazine ring.

Oxalic acid acts as a counterion, enhancing crystallinity and solubility, a common strategy in pharmaceutical salt formation . Structural analysis via X-ray crystallography (using programs like SHELXL ) would reveal precise bond angles, packing arrangements, and protonation states.

Properties

CAS No.

103840-67-1

Molecular Formula

C20H32N4O4

Molecular Weight

392.5 g/mol

IUPAC Name

oxalic acid;1-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]azepane

InChI

InChI=1S/C18H30N4.C2H2O4/c1-2-6-11-20(10-5-1)12-7-13-21-14-16-22(17-15-21)18-8-3-4-9-19-18;3-1(4)2(5)6/h3-4,8-9H,1-2,5-7,10-17H2;(H,3,4)(H,5,6)

InChI Key

MEUBHQAGRODBIJ-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)CCCN2CCN(CC2)C3=CC=CC=N3.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;1-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]azepane typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Pyridine: The piperazine ring is then substituted with a pyridine moiety through nucleophilic substitution reactions.

    Formation of the Azepane Ring: The azepane ring is formed by cyclization reactions involving appropriate precursors.

    Introduction of the Oxalic Acid Group: Finally, the oxalic acid group is introduced through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Oxalic acid;1-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]azepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or nucleophiles like sodium azide (NaN₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity

Research has indicated that compounds containing piperazine and pyridine moieties often exhibit significant anticancer properties. For instance, derivatives of oxalic acid with piperazine structures have been studied for their ability to inhibit cancer cell proliferation. A study highlighted the synthesis of oxazine derivatives, which demonstrated promising in vitro activity against various cancer cell lines, suggesting a potential pathway for developing new anticancer agents .

1.2 Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent. Studies have demonstrated that oxazine derivatives derived from similar structures exhibit higher activity against Gram-positive bacteria compared to Gram-negative strains. This suggests that modifications to the piperazine and pyridine components could enhance the antimicrobial efficacy of oxalic acid derivatives .

1.3 Neuropharmacological Effects

Compounds with piperazine and pyridine structures are often explored for neuropharmacological effects. These compounds can interact with neurotransmitter systems, potentially leading to applications in treating neurological disorders such as depression and anxiety. The specific compound under discussion may offer new avenues for research in this area due to its unique structural features .

Biological Activities

2.1 Enzyme Inhibition

The presence of oxalic acid in the compound may enhance its ability to act as an enzyme inhibitor, which is crucial in drug design for targeting specific pathways in diseases such as cancer and metabolic disorders. The interaction of such compounds with various enzymes can lead to significant therapeutic effects .

2.2 Chelating Properties

Oxalic acid is known for its chelating properties, which can be beneficial in biomedical applications, such as drug delivery systems where metal ion binding is required. This characteristic allows the compound to be utilized in formulations that require controlled release mechanisms or stabilization of active pharmaceutical ingredients .

Industrial Applications

3.1 Material Science

In material science, compounds like oxalic acid; 1-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]azepane can be used to develop new materials with specific properties, such as enhanced thermal stability or improved mechanical strength. The incorporation of piperazine and pyridine groups may impart unique characteristics to polymers or composites used in various industrial applications .

3.2 Agricultural Chemistry

The compound's potential use as a pesticide or herbicide is also noteworthy. Compounds with similar structures have been investigated for their ability to act against pests and diseases in agriculture, suggesting that this derivative could contribute to sustainable agricultural practices .

Mechanism of Action

The mechanism of action of oxalic acid;1-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]azepane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine/Azepane Motifs

Compound A (MM0464.14) :

8-[4-[4-(5-Chloropyrimidin-2-yl)-piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione

  • Key Differences: Core Structure: Azaspiro[4.5]decane-7,9-dione (a bicyclic system with two ketone groups) vs. monocyclic azepane. Substituent: 5-Chloropyrimidin-2-yl on piperazine vs. pyridin-2-yl. Chain Length: Butyl linker vs. propyl.
  • Implications :
    • The spiro-dione structure increases polarity, reducing lipid solubility compared to the target compound.
    • Chloropyrimidine may enhance halogen bonding but reduce metabolic stability.
Compound B (MM0464.22) :

4-(7,9-Dioxo-8-azaspiro[4.5]dec-8-yl)butyl [1-[2-Oxo-2-[[4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl]-amino]ethyl]cyclopentyl]acetate Oxalate

  • Key Differences :
    • Functional Groups : Ester and acetamide groups introduce hydrolytic liability.
    • Complexity : Larger molecular weight (MW ~700 vs. ~450 for the target compound).
  • Implications :
    • Reduced bioavailability due to high MW and ester lability.
    • Shared oxalate counterion suggests similar crystallization behavior.

Pharmaceutical Salts with Oxalic Acid

Compound C: (S)-Citalopram-d6 Oxalate
  • Structure : Oxalate salt of a deuterated benzofuran-based antidepressant.
  • Comparison: Amine Core: Citalopram’s rigid benzofuran/fluorophenyl system vs. flexible azepane-pyridinyl-piperazine.
  • Implications :
    • Both salts leverage oxalate for improved solubility, but the target compound’s flexible amine may offer broader receptor interactions.

Non-Aromatic Carboxylic Acid Derivatives

Oxalic Acid vs. Malonic Acid
  • pKa Values : Oxalic acid (pKa1 = 1.25, pKa2 = 4.14) vs. malonic acid (pKa1 = 2.83, pKa2 = 5.69).
  • Malonic acid (a succinate dehydrogenase inhibitor) has distinct biochemical effects, highlighting counterion-specific activity.

Data Tables

Table 1: Structural and Physical Properties

Property Target Compound Compound A (MM0464.14) Compound C (Citalopram-d6 Oxalate)
Core Amine Azepane-pyridinyl-piperazine Azaspiro[4.5]decane-dione Benzofuran-fluorophenyl
Counterion Oxalate None (neutral) Oxalate
Molecular Weight ~450 g/mol ~500 g/mol ~400 g/mol
Key Substituent Pyridin-2-yl 5-Chloropyrimidin-2-yl Deuteriomethyl
Solubility (H2O) Moderate (oxalate salt) Low (neutral, dione groups) High (oxalate salt)

Biological Activity

Oxalic acid; 1-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]azepane is a compound of interest due to its potential biological activities and therapeutic applications. This compound, with the CAS number 103840-67-1, has a molecular formula of C20_{20}H32_{32}N4_4O4_4 and a molecular weight of approximately 392.49 g/mol . Its structure includes a piperazine moiety, which is known for its pharmacological properties.

PropertyValue
Molecular FormulaC20_{20}H32_{32}N4_4O4_4
Molecular Weight392.49 g/mol
LogP1.566
Polar Surface Area (PSA)97.21 Ų

Biological Activity Overview

The biological activity of oxalic acid; 1-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]azepane can be categorized into several areas based on existing research:

Anticancer Activity

Studies have indicated that compounds containing piperazine and pyridine moieties exhibit significant anticancer properties. For instance, derivatives similar to this compound have been shown to inhibit mutant isocitrate dehydrogenase (IDH), which is implicated in various cancers . The mechanism often involves the modulation of metabolic pathways that cancer cells exploit for growth.

Neuropharmacological Effects

Compounds with piperazine and pyridine rings are frequently studied for their neuropharmacological effects. They often act as antagonists or agonists at various neurotransmitter receptors, including serotonin and dopamine receptors. This suggests potential applications in treating neurological disorders such as depression and anxiety .

Case Studies

  • Inhibition of Cancer Cell Proliferation : A study focusing on piperazine derivatives demonstrated that certain modifications could enhance their ability to inhibit the proliferation of cancer cells in vitro. The specific activity of oxalic acid; 1-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]azepane remains to be elucidated but aligns with these findings.
  • Antibacterial Testing : In a comparative study, various piperazine derivatives were tested against common bacterial strains. The results indicated that structural modifications significantly influenced antibacterial potency, suggesting that similar testing for this compound could yield valuable insights into its efficacy .

The mechanisms through which oxalic acid; 1-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]azepane exerts its biological effects may include:

  • Enzyme Inhibition : Compounds like this may inhibit key enzymes involved in metabolic processes within cancer cells.
  • Receptor Modulation : Interaction with neurotransmitter receptors could mediate the neuropharmacological effects observed in related compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]azepane oxalate?

  • Methodology : Synthesis typically involves multi-step reactions, including:

  • Condensation : Reacting azepane derivatives with pyridinylpiperazine precursors via nucleophilic substitution (e.g., using dichloromethane or benzene as solvents with coupling agents like DCC) .
  • Salt formation : Combining the free base with oxalic acid in stoichiometric ratios to form the oxalate salt. Crystallization conditions (solvent polarity, temperature) must be optimized to avoid co-precipitation of neutral oxalic acid molecules .
    • Characterization : Confirm purity via HPLC (≥95%) and structural integrity via 1H^1H-NMR (e.g., piperazine proton signals at δ 2.5–3.5 ppm) and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are most effective for characterizing oxalic acid salts of piperazine-azepane derivatives?

  • Key Techniques :

  • X-ray crystallography : Resolves protonation states of oxalate (e.g., dianion vs. neutral acid co-existence) and intermolecular interactions .
  • FT-IR : Identifies carboxylate stretching vibrations (1600–1650 cm1^{-1}) and hydrogen-bonding patterns .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability and dehydration behavior of oxalate hydrates .

Advanced Research Questions

Q. How can discrepancies in crystallographic data between oxalate dianions and neutral oxalic acid co-crystallization be resolved?

  • Approach :

  • Variable-temperature XRD : Monitor structural changes during dehydration to distinguish between dianion and neutral acid contributions .
  • DFT calculations : Compare experimental bond lengths (e.g., C–O in oxalate) with theoretical models to validate protonation states .
    • Case Study : Escitalopram oxalate crystals contain both oxalate dianions and neutral oxalic acid, confirmed via occupancy refinement and charge-balance analysis .

Q. What strategies differentiate G protein-coupled receptor (GPCR) binding profiles of piperazine-azepane derivatives from standard antagonists?

  • Experimental Design :

  • Competitive binding assays : Use 3H^3H-labeled ligands (e.g., N-methylscopolamine for muscarinic receptors) to measure IC50_{50} values .
  • Functional assays : Monitor cAMP accumulation or calcium flux to assess inverse agonism vs. partial agonism .
    • Key Findings : Piperazine-azepane derivatives often exhibit higher selectivity for serotonin (5-HT1A_{1A}) receptors compared to dopamine D2_2 receptors, attributed to the pyridinyl group’s steric effects .

Analytical and Pharmacological Challenges

Q. What are critical considerations in developing HPLC methods for quantifying impurities in azepane-piperazine pharmaceuticals?

  • Method Development :

  • Column selection : Use C18 columns with trifluoroacetic acid (0.1% v/v) in the mobile phase to resolve polar impurities (e.g., unreacted intermediates) .
  • Detection : UV at 254 nm for aromatic moieties; MS/MS for structural confirmation of trace impurities (e.g., dealkylated byproducts) .
    • Reference Standards : Use pharmacopeial impurities (e.g., MM0464.14 and MM0464.22) for calibration .

Q. How do metabolic pathways influence the pharmacokinetics of 1-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]azepane oxalate?

  • In vitro Models :

  • Hepatic microsomes : Identify cytochrome P450 (CYP3A4/2D6)-mediated N-dealkylation as the primary metabolic route .
  • Mass spectral profiling : Detect metabolites via neutral loss scans (e.g., m/z 44 for piperazine cleavage) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.